molecular formula C12H9N3OS2 B2370433 N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203078-14-1

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2370433
CAS No.: 1203078-14-1
M. Wt: 275.34
InChI Key: CZOFJJLNVGPMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in organic electronics, photovoltaics, and as fluorescent sensors. The presence of the thiophene ring and the benzo[c][1,2,5]thiadiazole core imparts unique electronic and optical properties to the compound, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzo[c][1,2,5]thiadiazole and thiophene derivatives.

    Reaction Conditions: The key step involves the formation of the carboxamide linkage. This can be achieved through a condensation reaction between the benzo[c][1,2,5]thiadiazole derivative and thiophen-2-ylmethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-accepting properties.

    Photovoltaics: It is employed in the fabrication of organic photovoltaic cells (OPVs) as an electron acceptor material, enhancing the efficiency of solar energy conversion.

    Fluorescent Sensors: The compound’s strong fluorescence makes it suitable for use in chemical sensors for detecting various analytes.

    Biological Applications:

Comparison with Similar Compounds

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the thiophene ring and benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic and optical properties, making it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOFJJLNVGPMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.